molecular formula C23H17ClF3N3OS B12008599 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 617697-49-1

2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12008599
CAS No.: 617697-49-1
M. Wt: 475.9 g/mol
InChI Key: FPFBWKVRGYZIGL-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structural components This compound features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a trifluoromethyl group, along with a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, malononitrile, and trifluoroacetic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol compound reacts with the pyridine derivative.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-pyridine intermediate with 2,5-dimethylaniline and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as a lead compound for developing drugs targeting specific proteins or pathways involved in diseases such as cancer or inflammation.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, the cyano group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide stands out due to its specific combination of functional groups. The presence of both a cyano and a trifluoromethyl group on the pyridine ring, along with the sulfanyl linkage, provides a unique set of chemical properties that can be exploited for various applications. This combination enhances its reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

617697-49-1

Molecular Formula

C23H17ClF3N3OS

Molecular Weight

475.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H17ClF3N3OS/c1-13-3-4-14(2)19(9-13)29-21(31)12-32-22-17(11-28)18(23(25,26)27)10-20(30-22)15-5-7-16(24)8-6-15/h3-10H,12H2,1-2H3,(H,29,31)

InChI Key

FPFBWKVRGYZIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N

Origin of Product

United States

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